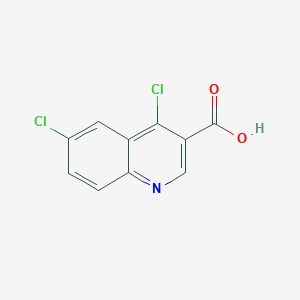

4,6-Dichloroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 4,6-Dichloroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRJDHBAAOFDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600379 | |

| Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-68-1 | |

| Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 4,6-dichloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dichloroquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including a step-by-step experimental protocol, and presents a summary of its key characterization data.

Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

The primary route for the synthesis of 4,6-dichloroquinoline-3-carboxylic acid involves a two-step process starting from 4-chloroaniline. The initial step is a Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent hydrolysis of the resulting ethyl ester.

A plausible synthetic pathway is the hydrolysis of the corresponding ethyl ester, ethyl 4,6-dichloroquinoline-3-carboxylate.[1] This transformation is commonly achieved through base-catalyzed hydrolysis (saponification), which involves heating the ester with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid.[1]

Experimental Protocol:

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This initial step follows the principles of the Gould-Jacobs reaction.

-

A mixture of 4-chloroaniline and diethyl ethoxymethylenemalonate is heated.

-

The resulting intermediate undergoes thermal cyclization in a high-boiling point solvent (e.g., diphenyl ether) to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

-

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is subjected to chlorination using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride in an appropriate solvent like dichloromethane.[1] This reaction typically proceeds at reflux to ensure complete conversion of the hydroxyl group to a chloro group.

Step 3: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid via Hydrolysis

-

To a solution of ethyl 4,6-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base such as sodium hydroxide (e.g., 10% w/v) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by thin-layer chromatography).

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The precipitated 4,6-dichloroquinoline-3-carboxylic acid is collected by filtration, washed with water to remove any inorganic impurities, and dried under vacuum.

Characterization of 4,6-dichloroquinoline-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,6-dichloroquinoline-3-carboxylic acid. The following table summarizes the key analytical data for the compound and its ethyl ester precursor.

| Property | 4,6-dichloroquinoline-3-carboxylic acid | Ethyl 4,6-dichloroquinoline-3-carboxylate |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 242.06 g/mol | 270.11 g/mol [2] |

| ¹H NMR | Data not available in search results. | A distinct peak at δ 9.13 ppm is characteristic of the quinoline proton.[3] |

| ¹³C NMR | Data not available in search results. | Data not available in search results. |

| IR Spectroscopy | Data not available in search results. | Data not available in search results. |

| Mass Spectrometry | Data not available in search results. | HRMS (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₀Cl₂NO₂⁺: 270.0089, found: 270.0089.[3] |

| Melting Point | Data not available in search results. | Data not available in search results. |

Expected Spectroscopic Features of 4,6-dichloroquinoline-3-carboxylic acid:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit a very broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[4][5] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹.[4][5]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO₂ and HCl.

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dichloroquinoline-3-carboxylic acid. This compound belongs to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro substituents and a carboxylic acid group on the quinoline core suggests potential for unique chemical reactivity and biological activity. This document outlines the available data, provides detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide provides information from commercial suppliers and outlines robust, standard methodologies for the experimental determination of its key physicochemical properties.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties for 4,6-dichloroquinoline-3-carboxylic acid is presented below. It is important to note that apart from the molecular formula and weight, most of these values are not experimentally verified in the literature and should be determined empirically for any research application.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | Commercial Supplier Data[1] |

| Molecular Weight | 242.1 g/mol | Commercial Supplier Data[1] |

| CAS Number | 179024-68-1 | Commercial Supplier Data[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Aqueous Solubility | Not available | - |

| LogP (Octanol-Water Partition Coefficient) | Not available | - |

Experimental Protocols for Synthesis and Property Determination

Detailed and standardized methodologies are crucial for the accurate characterization of any chemical compound. The following sections provide protocols for the synthesis of 4,6-dichloroquinoline-3-carboxylic acid and the experimental determination of its key physicochemical properties.

Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

Step 1: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

The precursor, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, undergoes chlorination to yield the ethyl ester of the target compound.[3]

-

To a solution of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM), slowly add a chlorinating agent like oxalyl chloride.[3]

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and excess reagent are removed under reduced pressure.

-

The crude product is then purified, for example, by column chromatography on silica gel, to yield pure ethyl 4,6-dichloroquinoline-3-carboxylate.

Step 2: Hydrolysis to 4,6-dichloroquinoline-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[3]

-

The purified ethyl 4,6-dichloroquinoline-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide.[3][4]

-

The mixture is heated to reflux and the reaction is monitored by TLC until all the starting material is consumed.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[4]

-

The solid precipitate is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum to yield 4,6-dichloroquinoline-3-carboxylic acid.

Determination of Physicochemical Properties

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of 4,6-dichloroquinoline-3-carboxylic acid.

1. Melting Point Determination

The melting point is a crucial indicator of the purity of a solid compound.

-

Methodology (Capillary Method):

-

A small, dry sample of 4,6-dichloroquinoline-3-carboxylic acid is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate, and the temperature range from which the sample starts to melt to when it is completely liquid is recorded. A sharp melting range typically indicates a pure compound.

-

2. pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Methodology (Potentiometric Titration):

-

A solution of 4,6-dichloroquinoline-3-carboxylic acid of known concentration is prepared in a suitable solvent (e.g., water with a co-solvent like DMSO if solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.

-

3. Aqueous Solubility Determination

Solubility is a critical parameter that affects a compound's bioavailability.

-

Methodology (Shake-Flask Method):

-

An excess amount of 4,6-dichloroquinoline-3-carboxylic acid is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

4. LogP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is important for predicting its ability to cross biological membranes.

-

Methodology (Shake-Flask Method):

-

A solution of 4,6-dichloroquinoline-3-carboxylic acid is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and physicochemical characterization of 4,6-dichloroquinoline-3-carboxylic acid.

Caption: A proposed synthetic pathway for 4,6-dichloroquinoline-3-carboxylic acid.

Caption: Experimental workflow for determining key physicochemical properties.

Biological Context

While specific biological activities for 4,6-dichloroquinoline-3-carboxylic acid are not well-documented, the broader class of quinoline-3-carboxylic acids has been investigated for various therapeutic applications. Derivatives have been explored as inhibitors of enzymes such as dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis, and as potential anticancer agents.[5][6] The specific substitution pattern of 4,6-dichloroquinoline-3-carboxylic acid provides a unique scaffold for further investigation in these and other biological pathways.

References

- 1. CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate - Google Patents [patents.google.com]

- 2. 6,7-Dichloroquinoline-3-carboxylic acid | 948294-42-6 | Benchchem [benchchem.com]

- 3. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-dichloroquinoline-3-carboxylic acid (CAS: 179024-68-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motif is present in compounds with known antiproliferative, antimalarial, and enzyme-inhibiting activities. Notably, the quinoline-3-carboxylic acid scaffold is a key feature in inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. Furthermore, its designation as a "protein degrader building block" suggests its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. This guide provides a comprehensive overview of the available technical information for 4,6-dichloroquinoline-3-carboxylic acid, including its physicochemical properties, synthesis, and potential biological significance based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 4,6-dichloroquinoline-3-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 179024-68-1 | N/A |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [1] |

| Molecular Weight | 242.06 g/mol | [2] |

| Appearance | Light yellow solid (predicted) | N/A |

| Purity | ≥96% (commercially available) | [1] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4,6-dichloroquinoline-3-carboxylic acid.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the key reactions in the proposed synthesis. These should be adapted and optimized for the specific substrate.

Step 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (General Protocol)

This procedure is based on the general principle of converting a 4-hydroxyquinoline to a 4-chloroquinoline.[3]

-

Reagents and Materials:

-

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Dichloromethane (DCM, if using oxalyl chloride)

-

Inert solvent (e.g., toluene, if using POCl₃)

-

Ice bath

-

Standard glassware for organic synthesis under anhydrous conditions

-

-

Procedure using POCl₃:

-

To a stirred suspension of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an inert solvent, slowly add an excess of phosphorus oxychloride at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield ethyl 4,6-dichloroquinoline-3-carboxylate.

-

Step 2: Hydrolysis of Ethyl 4,6-dichloroquinoline-3-carboxylate (General Protocol)

This procedure describes a standard base-catalyzed hydrolysis (saponification) of an ester to a carboxylic acid.[3]

-

Reagents and Materials:

-

Ethyl 4,6-dichloroquinoline-3-carboxylate

-

Aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide or Potassium Hydroxide)

-

Ethanol or another suitable co-solvent

-

Aqueous solution of a strong acid (e.g., 1 M Hydrochloric Acid)

-

Standard glassware for reflux

-

-

Procedure:

-

Dissolve or suspend ethyl 4,6-dichloroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a hydrochloric acid solution, which should precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 4,6-dichloroquinoline-3-carboxylic acid.

-

Potential Biological Activity and Applications

While no specific biological activity data for 4,6-dichloroquinoline-3-carboxylic acid (CAS 179024-68-1) has been found in the reviewed literature, the quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with a range of biological activities.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of quinoline-4-carboxylic acid are known potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to an antiproliferative effect. This mechanism is a validated target for the treatment of autoimmune diseases and cancer.[5] Given the structural similarity, it is plausible that 4,6-dichloroquinoline-3-carboxylic acid could also exhibit inhibitory activity against DHODH.

Caption: Putative mechanism of action via DHODH inhibition.

Antiproliferative and Antimalarial Activity

The antiproliferative effects of quinoline carboxylic acid derivatives have been demonstrated against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[1]

Furthermore, quinoline-based compounds have a long history as antimalarial agents, with chloroquine being a prominent example. Research has shown that certain 4-oxo-3-carboxyl quinolones exhibit potent antimalarial activity.[8] While the replacement of the ester with a carboxylic acid in some series has been shown to abolish antimalarial activity, the specific impact of this substitution on a 4,6-dichloroquinoline scaffold remains to be determined.[8]

Application in Targeted Protein Degradation (PROTACs)

The designation of 4,6-dichloroquinoline-3-carboxylic acid as a "protein degrader building block" suggests its potential use in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a "warhead" that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

It is plausible that 4,6-dichloroquinoline-3-carboxylic acid could serve as either a warhead for a specific target protein or as a novel ligand for an E3 ligase. The quinoline scaffold has been noted in fragments that bind to E3 ligases.[4]

Caption: General workflow of targeted protein degradation by a PROTAC.

Conclusion

4,6-dichloroquinoline-3-carboxylic acid represents a chemical entity with significant potential in drug discovery, primarily due to its structural relationship to known bioactive molecules. While direct experimental data on its biological activity and specific molecular targets are currently lacking in the public domain, its potential as a DHODH inhibitor and as a building block for PROTACs warrants further investigation. The synthesis, although not explicitly detailed for this specific compound, can be reasonably approached through established chemical transformations. Future research should focus on the biological evaluation of this compound to elucidate its mechanism of action and validate its potential as a therapeutic agent or a tool for chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 3. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,6-dichloroquinoline-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloroquinoline-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The structural characterization of 4,6-dichloroquinoline-3-carboxylic acid relies on a combination of spectroscopic techniques. Below is a summary of the anticipated and reported data.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR | ||

| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| H2 | ~9.0 - 9.2 | C2 | ~150 - 155 |

| H5 | ~8.0 - 8.2 | C3 | ~125 - 130 |

| H7 | ~7.8 - 8.0 | C4 | ~145 - 150 |

| H8 | ~7.6 - 7.8 | C4a | ~128 - 132 |

| COOH | ~12.0 - 14.0 (broad) | C5 | ~128 - 132 |

| C6 | ~135 - 140 | ||

| C7 | ~125 - 130 | ||

| C8 | ~130 - 135 | ||

| C8a | ~148 - 152 | ||

| COOH | ~165 - 175 |

Note: Expected values are based on general principles of NMR spectroscopy and data from analogous quinoline and carboxylic acid derivatives. The acidic proton of the carboxylic acid is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.[2]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of 4,6-dichloroquinoline-3-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C & C=N (Aromatic) | 1500-1650 | Medium to Strong |

| C-Cl | 600-800 | Medium to Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Medium |

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][4]

Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) of the closely related ethyl 4,6-dichloroquinoline-3-carboxylate provides strong evidence for the molecular formula of the core structure. For 4,6-dichloroquinoline-3-carboxylic acid, the following is expected.

| Technique | Expected m/z | Ion |

| Electrospray Ionization (ESI-MS) | 241.97 | [M-H]⁻ |

| 243.97 | [M+H]⁺ | |

| High-Resolution MS (HRMS) of Ethyl Ester | 270.0089 | [M+H]⁺ (C₁₂H₉Cl₂NO₂) |

Note: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of quinoline carboxylic acids involves the following steps:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4,6-dichloroquinoline-3-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent for dissolution, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids.

-

Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

-

An internal standard like tetramethylsilane (TMS) may be added for accurate chemical shift referencing.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Infrared (IR) Spectroscopy

For solid samples like 4,6-dichloroquinoline-3-carboxylic acid, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like carboxylic acids.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to aid ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation pattern of the molecular ion.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 4,6-dichloroquinoline-3-carboxylic acid.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of 4,6-dichloroquinoline-3-carboxylic acid.

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility of 4,6-dichloroquinoline-3-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dichloroquinoline-3-carboxylic acid. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for its determination, and illustrative data representations. This guide is intended for researchers, scientists, and professionals in drug development who are handling this compound and require a thorough understanding of its physicochemical properties.

Introduction

4,6-dichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, and understanding the solubility of its derivatives is paramount for drug discovery and development processes, including formulation, bioavailability, and route of administration. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and overall efficacy. This guide provides the necessary theoretical background and practical methodologies to assess the solubility of 4,6-dichloroquinoline-3-carboxylic acid in a range of relevant solvents.

Predicted Solubility Profile

The molecular structure of 4,6-dichloroquinoline-3-carboxylic acid—featuring a hydrophobic dichloro-substituted quinoline ring and a hydrophilic carboxylic acid group—suggests a complex solubility profile.

-

Aqueous Solubility: The presence of the carboxylic acid group indicates that the aqueous solubility will be highly dependent on the pH of the medium. In acidic solutions (low pH), the carboxylic acid will be protonated and exist in its less soluble, neutral form. As the pH increases towards and beyond the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt. The hydrophobic nature of the dichloroquinoline core is expected to limit the overall aqueous solubility, even at favorable pH values.

-

Organic Solvent Solubility: The compound is anticipated to exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding with the carboxylic acid moiety. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol) are likely to be effective. The solubility in non-polar solvents like hexane and toluene is expected to be low due to the polar carboxylic acid group.

Illustrative Quantitative Solubility Data

While specific experimental data is not available, the following table illustrates how quantitative solubility data for 4,6-dichloroquinoline-3-carboxylic acid would be presented. This data is hypothetical and serves as a template for organizing experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 2.0) | 25 | < 0.1 | Shake-Flask |

| Water (pH 7.4) | 25 | 0.5 - 2.0 | Shake-Flask |

| Methanol | 25 | 10 - 20 | Shake-Flask |

| Ethanol | 25 | 5 - 15 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | > 50 | Shake-Flask |

| Acetone | 25 | 1 - 5 | Shake-Flask |

| Acetonitrile | 25 | 1 - 5 | Shake-Flask |

| Dichloromethane (DCM) | 25 | < 1 | Shake-Flask |

| Hexane | 25 | < 0.1 | Shake-Flask |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

The following section details the standard methodologies for the experimental determination of the solubility of 4,6-dichloroquinoline-3-carboxylic acid.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the concentration of 4,6-dichloroquinoline-3-carboxylic acid in a saturated solution in a specific solvent at a constant temperature.

Materials:

-

4,6-dichloroquinoline-3-carboxylic acid (solid)

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4,6-dichloroquinoline-3-carboxylic acid to a series of glass vials.

-

Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4,6-dichloroquinoline-3-carboxylic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Objective: To accurately quantify the concentration of 4,6-dichloroquinoline-3-carboxylic acid.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis scan).

-

Quantification: Based on a calibration curve prepared from standard solutions of 4,6-dichloroquinoline-3-carboxylic acid of known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Conclusion

Crystal Structure of 4,6-dichloroquinoline-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloroquinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the specific substitution pattern of this compound, featuring chloro-substituents at the 4 and 6 positions and a carboxylic acid at the 3 position, suggests potential for diverse biological activities. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, predicting intermolecular interactions with biological targets, and understanding its physicochemical properties. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that the specific crystal structure of 4,6-dichloroquinoline-3-carboxylic acid has not been experimentally determined and publicly reported.

While direct crystallographic data for the target molecule is unavailable, analysis of closely related structures can provide valuable insights into its potential solid-state conformation and packing. This technical guide will review the available information on analogous compounds and outline the standard experimental protocols employed for crystal structure determination, providing a framework for future studies on 4,6-dichloroquinoline-3-carboxylic acid.

Analysis of Related Crystal Structures

Although a crystal structure for 4,6-dichloroquinoline-3-carboxylic acid is not available, the crystal structures of several isomeric and related quinoline derivatives have been solved. These structures can offer predictive insights into the likely bond lengths, bond angles, and intermolecular interactions that 4,6-dichloroquinoline-3-carboxylic acid might exhibit.

For instance, the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid reveals a triclinic crystal system.[1] In this related molecule, the quinoline core is essentially planar, and the molecules are packed via π–π stacking interactions between neighboring heterocyclic rings and O—H⋯N hydrogen bonding.[1] It is plausible that 4,6-dichloroquinoline-3-carboxylic acid would also exhibit planarity of the quinoline ring and engage in similar hydrogen bonding and stacking interactions.

Another relevant structure is that of 4,7-dichloroquinoline , which lacks the carboxylic acid group.[2][3] This compound crystallizes in the monoclinic system and its structure also features a planar quinoline ring system.[2] The absence of the carboxylic acid group in this analogue highlights the critical role this functional group would play in the crystal packing of 4,6-dichloroquinoline-3-carboxylic acid, likely through the formation of strong hydrogen bonds.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a researcher undertake the determination of the crystal structure of 4,6-dichloroquinoline-3-carboxylic acid, a typical experimental workflow would be as follows. This process is fundamental in the field of X-ray crystallography.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Experimental Protocols

1. Synthesis and Purification: The synthesis of 4,6-dichloroquinoline-3-carboxylic acid would likely proceed via the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dichloroquinoline-3-carboxylate.[4] This hydrolysis is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.[4] Following synthesis, the crude product must be purified to obtain high-quality crystals. Common purification techniques include recrystallization from a suitable solvent or column chromatography.

2. Crystallization: Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A variety of crystallization techniques would be employed, including:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is allowed to equilibrate with a vapor of a second, more volatile solvent in which the compound is less soluble. This can be set up in hanging drop or sitting drop configurations.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A thorough screening of different solvents and solvent mixtures is crucial to identify optimal crystallization conditions.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffraction pattern, consisting of a set of reflections at specific angles and intensities, is recorded.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution), often using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The final refined structure is then validated to ensure its chemical and crystallographic reasonability.

Potential Signaling Pathways and Biological Relevance

While the specific biological targets of 4,6-dichloroquinoline-3-carboxylic acid are not yet fully elucidated, the quinoline-3-carboxylic acid scaffold is known to interact with various biological systems. For example, some quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2 and dihydroorotate dehydrogenase (DHODH).[5][6] Should 4,6-dichloroquinoline-3-carboxylic acid be found to inhibit a specific enzyme, understanding its binding mode through co-crystallization studies would be invaluable.

A hypothetical logical relationship for investigating the biological activity and mechanism of action is presented below.

Caption: A logical workflow for the development of a potential drug candidate.

Conclusion

While the crystal structure of 4,6-dichloroquinoline-3-carboxylic acid remains to be determined, this guide provides a comprehensive overview of the necessary experimental procedures and the context provided by related known structures. The determination of its three-dimensional structure is a critical next step in understanding its properties and potential as a scaffold for the development of new therapeutic agents. Future research in this area will undoubtedly contribute to the broader field of medicinal chemistry and drug discovery.

References

- 1. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4,6-dichloroquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative that primarily serves as a versatile synthetic intermediate in medicinal chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motif is a key component in a variety of biologically active molecules. This technical guide explores the potential therapeutic targets of 4,6-dichloroquinoline-3-carboxylic acid by examining the established activities of its derivatives and structurally related quinoline compounds. The primary focus will be on oncology, neuroscience, and infectious diseases, highlighting key molecular targets such as mTOR, GABA-A receptors, and bacterial DNA gyrase. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in leveraging the 4,6-dichloroquinoline-3-carboxylic acid scaffold for novel therapeutic agents.

Introduction to 4,6-dichloroquinoline-3-carboxylic Acid

4,6-dichloroquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, which are known for their broad spectrum of pharmacological activities. The dichloro-substitution on the quinoline ring, combined with the carboxylic acid moiety at the 3-position, provides multiple reactive sites for chemical modification, making it a valuable building block in the synthesis of diverse molecular libraries. Current research indicates that derivatives synthesized from its ethyl ester, ethyl 4,6-dichloroquinoline-3-carboxylate, have shown promise as mTOR inhibitors, ligands for the γ-aminobutyric acid type A (GABA-A) receptor, and agents with antimicrobial and anticancer properties.[1] This guide will delve into the potential therapeutic targets of the core molecule based on the biological activities of these derivatives.

Potential Therapeutic Targets

The therapeutic potential of 4,6-dichloroquinoline-3-carboxylic acid can be inferred from the targets of its known derivatives and related quinoline compounds.

Oncology

Quinoline derivatives have been extensively investigated for their anticancer properties, and several key signaling pathways have been identified as potential targets.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers. Derivatives of 4,6-dichloroquinoline-3-carboxylic acid have been explored as potential mTOR inhibitors.[1][2] The quinoline scaffold can be modified to fit into the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its activity.

mTOR Signaling Pathway Inhibition

FoxM1 is a transcription factor that is often overexpressed in various cancers and plays a critical role in cell cycle progression, proliferation, and invasion. Some quinoline-based compounds have demonstrated the ability to inhibit FoxM1 signaling, leading to anticancer effects.[3] While not directly tested with 4,6-dichloroquinoline-3-carboxylic acid, its scaffold could be a starting point for designing FoxM1 inhibitors.

Neuroscience

The GABA-A receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system. It is a target for various drugs, including benzodiazepines and barbiturates, used to treat anxiety, insomnia, and seizures. Derivatives of 4,6-dichloroquinoline-3-carboxylic acid have been investigated as potential ligands for GABA-A receptors.[1] These compounds may act as allosteric modulators, enhancing the effect of GABA and producing sedative and anxiolytic effects.

GABA-A Receptor Modulation

Infectious Diseases

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. The quinolone class of antibiotics, such as ciprofloxacin, functions by inhibiting DNA gyrase. Molecular docking studies of some chloroquinoline derivatives have shown a good binding affinity for E. coli DNA gyrase B.[4][5] This suggests that 4,6-dichloroquinoline-3-carboxylic acid could serve as a scaffold for the development of new antibacterial agents targeting this enzyme.

Malaria, caused by Plasmodium parasites, remains a significant global health issue. The parasite digests hemoglobin in red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. Chloroquine, a 4-aminoquinoline, is thought to inhibit this process. The 4-chloroquinoline core is crucial for this activity. Given that 4,6-dichloroquinoline-3-carboxylic acid contains a 4-chloroquinoline structure, it and its derivatives could potentially be explored for antimalarial activity.

Quantitative Data on Derivatives

While quantitative data for 4,6-dichloroquinoline-3-carboxylic acid is scarce, studies on its derivatives and related compounds provide insights into their potency.

| Compound Class | Target/Assay | Cell Line | IC50 / GI50 | Reference |

| Quinoline-based mTOR inhibitor (HA-3d) | mTOR | - | 0.189 µM | [2] |

| Clioquinol (CQ) | Cytotoxicity | HuCCT1 (Cholangiocarcinoma) | 2.84 µM | [3] |

| Nitroxoline (NQ) | Cytotoxicity | HuCCT1 (Cholangiocarcinoma) | 3.69 µM | [3] |

| 7-chloroquinoline hydrazone (23) | Cytotoxicity | NCI-60 Panel (various) | Submicromolar | [6] |

| 4,7-dichloroquinoline | Antiplasmodial | P. falciparum (CQ-sensitive) | 6.7 nM | [7] |

| 4,7-dichloroquinoline | Antiplasmodial | P. falciparum (CQ-resistant) | 8.5 nM | [7] |

Experimental Protocols

General Synthesis of Derivatives from Ethyl 4,6-dichloroquinoline-3-carboxylate

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Quinoline-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the medicinal chemistry of quinoline-3-carboxylic acid derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications as antibacterial, anticancer, and anti-inflammatory agents. Detailed experimental protocols for key synthetic methods and biological assays are provided, along with visualizations of crucial signaling pathways and experimental workflows to aid in research and development.

Synthesis of the Quinoline-3-Carboxylic Acid Scaffold

The construction of the quinoline core is a fundamental aspect of developing novel derivatives. Two classical and widely employed methods for synthesizing the quinoline scaffold, particularly for precursors to quinoline-3-carboxylic acids, are the Gould-Jacobs reaction and the Vilsmeier-Haack reaction.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further modified to yield various quinoline derivatives. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Materials:

-

Aniline (or substituted aniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, mix the aniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction to form the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, remove the ethanol byproduct under reduced pressure. The crude intermediate may be used directly in the next step or purified by recrystallization.[1]

-

Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Upon cooling to room temperature, the 4-hydroxy-3-carboethoxyquinoline product should precipitate. A non-polar solvent such as cyclohexane or hexane can be added to enhance precipitation.[1]

-

Hydrolysis (Saponification): Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours, monitoring for completion by TLC. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[1]

-

Decarboxylation (Optional): To obtain the 4-hydroxyquinoline, place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is particularly useful for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. These intermediates are valuable precursors for a variety of quinoline-3-carboxylic acid derivatives.[2]

Materials:

-

N-arylacetamide (or substituted N-arylacetamide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution (4 N)

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise over 30 minutes with constant stirring, maintaining the temperature below 10°C. Continue stirring the mixture for an additional hour at the same temperature to form the Vilsmeier reagent (a chloromethyliminium salt).[3][4]

-

Reaction with N-arylacetamide: Add the N-arylacetamide to the prepared Vilsmeier reagent. The reaction mixture is then heated to 80-90°C for approximately 4 hours. For substrates with electron-donating groups, the reaction time may be shorter.[5]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Allow the mixture to stand, then neutralize with a 4 N NaOH solution until a precipitate forms.[3]

-

Purification: Filter the crude product and wash it thoroughly with water. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-chloro-3-formylquinoline can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[3]

Therapeutic Applications and Biological Activities

Quinoline-3-carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, with significant potential in the treatment of infectious diseases, cancer, and inflammatory conditions.

Antibacterial Activity

The quinolone antibiotics are a well-established class of antibacterial agents, and many of these feature a quinoline-3-carboxylic acid core. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compounds (quinoline-3-carboxylic acid derivatives)

-

Control antibiotic (e.g., ciprofloxacin)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]

-

Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well is typically 100 µL.[8]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[9]

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.[8][9]

Table 1: Antibacterial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Amifloxacin (16) | Escherichia coli Vogel | 0.25 | [10] |

| Derivative 21 | Escherichia coli Vogel | - | [10] |

Note: This table is a representative example. A comprehensive list would require extracting data from numerous cited sources.

Anticancer Activity

Numerous quinoline-3-carboxylic acid derivatives have been reported to exhibit potent antiproliferative activity against a variety of cancer cell lines.[11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of protein kinases, and targeting of other crucial cellular pathways.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2f | MCF-7 | Micromolar range | [11] |

| 2l | K562 | Micromolar range | [11] |

| 4m | MCF-7 | 0.33 | [13] |

| 4n | MCF-7 | 0.33 | [13] |

| 4k | K562 | 0.28 | [13] |

| 4m | K562 | 0.28 | [13] |

Anti-inflammatory Activity

Quinoline-3-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[14]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 20-24 hours.[14][15]

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[14]

-

Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.[15]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Molecular Targets and Signaling Pathways

The diverse biological activities of quinoline-3-carboxylic acid derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[16]

Materials:

-

Recombinant human protein kinase CK2

-

Specific peptide substrate for CK2

-

ATP (including γ-³²P-ATP for radiometric assay or a suitable system for non-radiometric detection)

-

Test compounds

-

Kinase reaction buffer

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or antibody-based detection for ELISA)

Procedure:

-

Reaction Setup: In a reaction tube or well, combine the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

-

Kinase Addition: Add the recombinant CK2 enzyme to the reaction mixture.

-

Reaction Initiation: Start the kinase reaction by adding ATP (containing a tracer if necessary).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like cancer cells. Quinolone-4-carboxylic acids have been extensively studied as hDHODH inhibitors.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate

-

2,6-dichloroindophenol (DCIP) or other suitable electron acceptor

-

Decylubiquinone

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a cuvette or microplate well, prepare an assay mixture containing the assay buffer, DCIP, and decylubiquinone.

-

Enzyme and Inhibitor Addition: Add the recombinant hDHODH enzyme and the test compound at various concentrations to the assay mixture and pre-incubate.

-

Reaction Initiation: Start the reaction by adding dihydroorotate.

-

Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC₅₀ value.[17]

Modulation of Apoptosis and Cell Signaling Pathways

Many anticancer quinoline-3-carboxylic acid derivatives exert their effects by inducing apoptosis (programmed cell death) and by interfering with critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.

The intrinsic apoptosis pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases and ultimately, cell death.[18][19]

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21]

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental and Logical Workflows

A systematic approach is crucial in the discovery and development of novel quinoline-3-carboxylic acid derivatives. The following workflow illustrates a typical process from synthesis to initial biological evaluation.

Caption: General workflow for drug discovery of quinoline derivatives.

Conclusion

Quinoline-3-carboxylic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their biological activities against a range of therapeutic targets. The detailed synthetic and biological protocols provided in this guide, along with the visual representations of key signaling pathways and workflows, are intended to serve as a valuable resource for researchers in the field. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Assay in Summary_ki [bdb99.ucsd.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,6-dichloroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Gould-Jacobs reaction, a well-established method for preparing quinoline derivatives.

Introduction

4,6-dichloroquinoline-3-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol outlines a robust, multi-step synthesis starting from readily available commercial reagents. The methodology is suitable for laboratory-scale preparation and can be adapted for larger-scale production with appropriate process optimization.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

-

Condensation: p-Chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate ethyl 3-(4-chlorophenylamino)acrylate.

-

Cyclization: The intermediate undergoes thermal cyclization in a high-boiling solvent to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Chlorination: The ester is first hydrolyzed to 6-chloro-4-hydroxyquinoline-3-carboxylic acid, which is subsequently chlorinated to afford the final product, 4,6-dichloroquinoline-3-carboxylic acid.

Experimental Protocols

Materials and Reagents:

-

p-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Toluene

-

Ethanol

-

Dichloromethane (DCM)

-

Standard laboratory glassware and equipment

Step 1: Synthesis of Ethyl 3-(4-chlorophenylamino)acrylate

-

In a round-bottom flask, combine p-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 100-110 °C for 2 hours. Ethanol is evolved during the reaction.

-

The resulting crude product is a viscous oil and is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

-

In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

-

Slowly add the crude ethyl 3-(4-chlorophenylamino)acrylate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 1-2 hours to facilitate the cyclization.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Dilute the mixture with an equal volume of toluene to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash with toluene to remove the diphenyl ether.

-

Dry the product under vacuum. A high yield of the desired ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is expected.[1]

Step 3: Synthesis of 6-chloro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 2-3 hours, or until the solid has completely dissolved.

-

Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

-

Method A (Using Phosphorus Oxychloride):

-

In a fume hood, carefully add the dry 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

The product will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Method B (Using Oxalyl Chloride):

-

Suspend the dry 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Stir the reaction mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude product.

-